molecular formula C21H21IN2O4S B12624166 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-

Cat. No.: B12624166
M. Wt: 524.4 g/mol
InChI Key: WVUDHXDRDBQILL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[45]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C21H21IN2O4S

Molecular Weight

524.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrrolo[2,3-b]pyridine

InChI

InChI=1S/C21H21IN2O4S/c22-19-14-24(29(25,26)17-4-2-1-3-5-17)20-18(19)12-16(13-23-20)15-6-8-21(9-7-15)27-10-11-28-21/h1-5,12-15H,6-11H2

InChI Key

WVUDHXDRDBQILL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC4=C(N=C3)N(C=C4I)S(=O)(=O)C5=CC=CC=C5)OCCO2

Origin of Product

United States

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